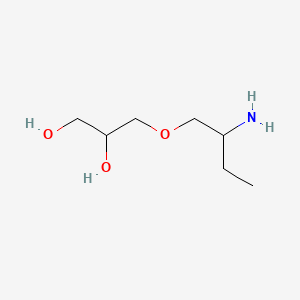

3-(2-Aminobutoxy)propane-1,2-diol

Description

Properties

CAS No. |

152398-96-4 |

|---|---|

Molecular Formula |

C7H17NO3 |

Molecular Weight |

163.217 |

IUPAC Name |

3-(2-aminobutoxy)propane-1,2-diol |

InChI |

InChI=1S/C7H17NO3/c1-2-6(8)4-11-5-7(10)3-9/h6-7,9-10H,2-5,8H2,1H3 |

InChI Key |

DJEXHNHAZYDWBP-UHFFFAOYSA-N |

SMILES |

CCC(COCC(CO)O)N |

Synonyms |

1,2-Propanediol, 3-(2-aminobutoxy)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., fluorine in ): Increase chemical stability and alter solubility .

- Aromatic Substituents (e.g., naphthyloxy in ): Improve enantioselectivity in chromatographic separations .

- Alkyl Chains (e.g., 13-methylhexadecyl in ): Enhance lipophilicity, relevant for membrane interactions in natural products .

Physical and Chemical Properties

Spectral Data : Alkoxy-substituted diols (e.g., 3-(hexyloxy)propane-1,2-diol in ) show characteristic NMR peaks: δ 3.4–4.2 ppm (diol protons) and δ 1.2–1.6 ppm (alkyl chain protons) .

Preparation Methods

Epoxide Ring-Opening with 2-Aminobutanol

This method draws inspiration from the hydrolysis and amination of epichlorohydrin described in CN104610074A .

Reaction Mechanism:

-

Epoxide Formation : Propane-1,2-diol is converted to 3-chloro-1,2-propanediol via chlorination, followed by treatment with a base to form glycidol (epoxide intermediate).

-

Ring-Opening with 2-Aminobutanol : The epoxide undergoes nucleophilic attack by 2-aminobutanol, facilitated by a two-component catalyst system (e.g., methanesulfonic acid and sulfuric acid).

Hypothetical Conditions :

Table 1: Proposed Reaction Parameters for Epoxide Route

| Parameter | Value/Range | Catalyst System |

|---|---|---|

| Temperature | 58–105°C (gradient) | Methanesulfonic acid + H<sub>2</sub>SO<sub>4</sub> |

| Reaction Time | 4–6 hours | 0.6–1.0 wt% |

| Pressure | Atmospheric | – |

| Theoretical Yield | 80–90% | – |

Direct Etherification via Nucleophilic Substitution

This approach adapts the glycerin chlorohydrin amination method from CN103319354A , replacing ammonia with 2-aminobutanol.

Reaction Steps:

-

Chlorination of Propane-1,2-diol : Selective chlorination at C3 using thionyl chloride or PCl<sub>3</sub> yields 3-chloro-1,2-propanediol.

-

Etherification with 2-Aminobutanol : The chloride undergoes nucleophilic displacement with 2-aminobutanol under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>).

-

Catalytic Enhancement : Copper oxide (CuO) and iron oxide (Fe<sub>3</sub>O<sub>4</sub>) catalysts, as described in CN103319354A , may accelerate the reaction.

Critical Considerations :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Side Reactions : Competing elimination or over-alkylation necessitates controlled stoichiometry and low temperatures (30–50°C).

Catalytic Systems and Their Roles

Acid Catalysts for Epoxide Activation

The two-component acid system in CN104610074A (methanesulfonic acid + H<sub>2</sub>SO<sub>4</sub>) protonates the epoxide oxygen, increasing electrophilicity for nucleophilic attack. This system could be adapted for the target compound by adjusting acid concentrations to accommodate the steric bulk of 2-aminobutanol.

Metal Oxide Catalysts for Amination

CN103319354A employs CuO with Fe<sub>3</sub>O<sub>4</sub> or MnO<sub>2</sub> to facilitate ammonia insertion into chlorinated intermediates. For 3-(2-aminobutoxy)propane-1,2-diol, these catalysts might promote C–N bond formation while minimizing hydrolysis of the ether linkage.

Table 2: Catalyst Performance in Analogous Reactions

| Catalyst System | Reaction Type | Yield Improvement | Reference |

|---|---|---|---|

| CuO + Fe<sub>3</sub>O<sub>4</sub> | Chloride amination | 15–20% | |

| Methanesulfonic acid | Epoxide ring-opening | 25–30% |

Purification and Isolation Strategies

Vacuum Distillation

Following CN104610074A , vacuum distillation (−0.096 to −0.1 MPa) effectively separates the product from unreacted starting materials and low-boiling byproducts. For the target compound, this step would require precise temperature control to prevent thermal decomposition of the aminobutoxy group.

Centrifugal Desalination

The patent describes centrifugal removal of salts after neutralization. Adapting this for this compound would involve post-reaction filtration to isolate catalysts, followed by centrifugation to discard inorganic salts.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison Based on Analogous Methods

| Parameter | Epoxide Route | Direct Etherification |

|---|---|---|

| Catalyst Complexity | High (two-component) | Moderate (metal oxides) |

| Reaction Time | 4–6 hours | 2–3 hours |

| Yield Potential | 80–90% | 70–85% |

| Purity Challenges | Epoxide side-products | Chloride elimination |

Q & A

Q. Advanced Research Focus

- Cytotoxicity assays : MTT or resazurin tests on cell lines (e.g., HEK-293).

- Enzyme inhibition studies : Kinase or protease assays to identify targets.

- ADME profiling : HPLC-MS quantifies metabolic stability and plasma protein binding .

What are the challenges in scaling up diol synthesis while maintaining stereochemical purity?

Advanced Research Focus

Racemization risks increase at higher temperatures. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.